molecular formula C23H30N2O B10773678 N-[(S)-[1-(dimethylamino)cyclopentyl](phenyl)methyl]-2,6-dimethylbenzamide

N-[(S)-[1-(dimethylamino)cyclopentyl](phenyl)methyl]-2,6-dimethylbenzamide

Cat. No.: B10773678
M. Wt: 350.5 g/mol
InChI Key: BMXRRRIDMAIEKX-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of GSK931145 involves several steps, including the preparation of the precursor and the radiolabeling process. The precursor is typically synthesized through a series of organic reactions, including condensation, reduction, and purification steps. The final radiolabeling step involves the incorporation of carbon-11 into the precursor to produce [11C]GSK931145 .

Chemical Reactions Analysis

GSK931145 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

GSK931145 has several scientific research applications, including:

Mechanism of Action

GSK931145 exerts its effects by binding to the glycine transporter 1 (GlyT-1) in the brain. This binding inhibits the reuptake of glycine, thereby increasing its extracellular levels. Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptors, enhancing glutamatergic neurotransmission. This mechanism is particularly relevant in the context of neurological disorders like schizophrenia, where NMDA receptor hypofunction is implicated .

Comparison with Similar Compounds

GSK931145 is unique in its high affinity and selectivity for GlyT-1. Similar compounds include:

These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and specific applications in research.

Properties

Molecular Formula

C23H30N2O

Molecular Weight

350.5 g/mol

IUPAC Name

N-[(S)-[1-(dimethylamino)cyclopentyl]-phenylmethyl]-2,6-dimethylbenzamide

InChI

InChI=1S/C23H30N2O/c1-17-11-10-12-18(2)20(17)22(26)24-21(19-13-6-5-7-14-19)23(25(3)4)15-8-9-16-23/h5-7,10-14,21H,8-9,15-16H2,1-4H3,(H,24,26)/t21-/m0/s1

InChI Key

BMXRRRIDMAIEKX-NRFANRHFSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)C(=O)N[C@@H](C2=CC=CC=C2)C3(CCCC3)N(C)C

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)NC(C2=CC=CC=C2)C3(CCCC3)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.